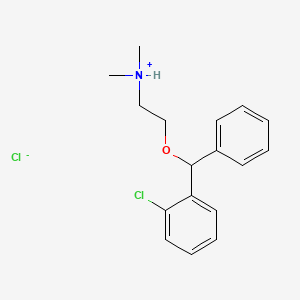
6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione is a synthetic steroid compound with the molecular formula C21H27ClO2 and a molecular weight of 346.89 g/mol . This compound is known for its applications in various fields, including medicine and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione typically involves the use of 9beta,10alpha-pregnane-5,7-diene-3,20-dione diethyl diacetal as a starting material. The synthetic route includes the following steps :
Deprotection: The starting material undergoes deprotection under acidic conditions to yield 9beta,10alpha-pregnane-4,7-diene-3,20-dione.
Rearrangement: The intermediate compound is then subjected to rearrangement under alkaline conditions to produce 9beta,10alpha-pregnane-4,6-diene-3,20-dione.
Chlorination: Finally, the compound is chlorinated to obtain this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, environmentally friendly, and to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the double bonds and functional groups.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione has a wide range of applications in scientific research, including :
Chemistry: Used as a precursor in the synthesis of other steroid compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione involves its interaction with specific molecular targets and pathways . The compound binds to steroid hormone receptors, modulating gene expression and influencing various physiological processes. This interaction can affect cellular growth, differentiation, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
9beta,10alpha-pregna-4,6-diene-3,20-dione: A closely related compound without the chlorine substitution.
6-Chloro-9beta,10alpha-pregna-1,4,6-triene-3,20-dione: Another similar compound with an additional double bond in the structure.
Uniqueness
6-Chloro-9beta,10alpha-pregna-4,6-diene-3,20-dione is unique due to its specific chlorination, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its binding affinity to receptors and alter its metabolic stability.
Propiedades
Número CAS |
4202-98-6 |
|---|---|
Fórmula molecular |
C21H27ClO2 |
Peso molecular |
346.9 g/mol |
Nombre IUPAC |
(8S,9S,10R,13S,14S,17S)-17-acetyl-6-chloro-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H27ClO2/c1-12(23)15-4-5-16-14-11-19(22)18-10-13(24)6-8-21(18,3)17(14)7-9-20(15,16)2/h10-11,14-17H,4-9H2,1-3H3/t14-,15+,16-,17-,20+,21+/m0/s1 |
Clave InChI |
HSPLPABFDZTFJB-HGUQNLGYSA-N |
SMILES isomérico |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)CC[C@]34C)Cl)C |
SMILES canónico |
CC(=O)C1CCC2C1(CCC3C2C=C(C4=CC(=O)CCC34C)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


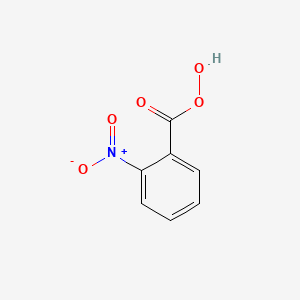
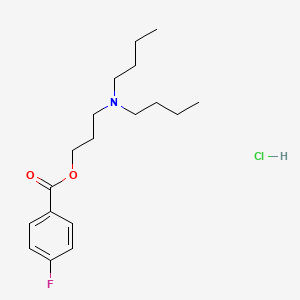
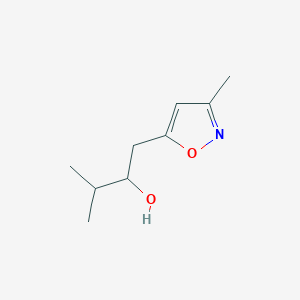

![4-[4-[3,5-bis[4-(3,5-dimethyl-1H-pyrazol-4-yl)phenyl]phenyl]phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B13734997.png)
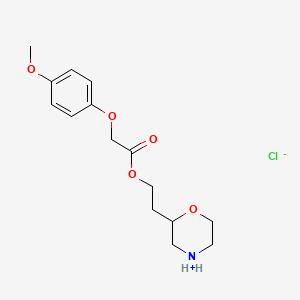

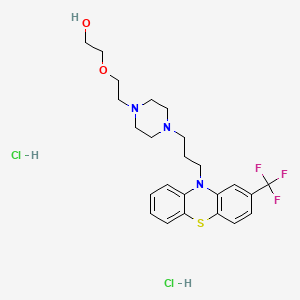
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-1H-indole-2,3-dione 3-[O-(3-methyl-1-oxobutyl)oxime]](/img/structure/B13735025.png)
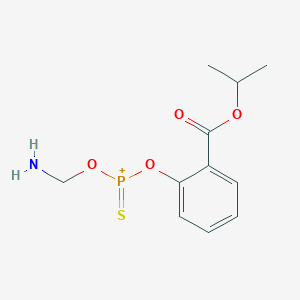

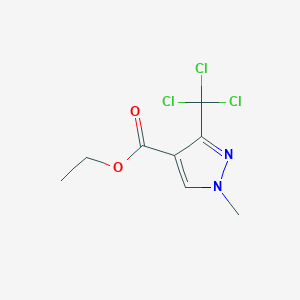
![[2-chloro-5-(2-methylbutan-2-yl)phenyl] N-methylcarbamate](/img/structure/B13735043.png)
